molecular formula C17H19NO5S2 B2481947 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 861117-39-7

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

Cat. No.: B2481947
CAS No.: 861117-39-7
M. Wt: 381.46
InChI Key: RMTBGGGXDKGXOC-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex chemical compound that features in multiple research fields. The compound’s structure comprises a 1,3-thiazolidine ring, substituted with a dimethoxyphenyl group, and further modified with pentanoic acid. Its unique configuration makes it valuable for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves multiple steps:

  • Condensation Reactions: : Initial condensation of the dimethoxyphenyl derivative with thiazolidinone intermediate.

  • Oxidation/Reduction Steps: : Adjusting oxidation states as required, often with reagents like sodium borohydride.

  • Final Acid Addition: : Incorporating the pentanoic acid under acidic conditions to complete the molecule.

Industrial Production Methods: Large-scale synthesis often employs catalytic processes, enhancing yield and purity:

  • Catalytic Hydrogenation: : Using palladium or platinum catalysts to streamline complex reaction steps.

  • High-Pressure Techniques: : Applied in industrial reactors to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, forming sulfoxides or sulfones.

  • Reduction: : Reduction with strong reducing agents like lithium aluminum hydride targets specific functional groups.

  • Substitution: : Nucleophilic substitution, particularly at the thiazolidine ring, leads to diverse derivatives.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide, methanol.

Major Products Formed:
  • Sulfoxides/Sulfones: : Formed via oxidation.

  • Alcohols/Amines: : Products of reduction.

  • Substituted Thiazolidines: : From nucleophilic substitution.

Scientific Research Applications

Chemistry:

  • Catalysts: : Utilized in various organic reactions due to its reactive functional groups.

  • Synthesis Intermediates: : Acts as an intermediate for other complex molecules.

Biology:
  • Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.

  • Cell Signaling: : Studied for its potential effects on cellular pathways.

Medicine:
  • Drug Development: : Explored for therapeutic potential in treating diseases.

  • Biochemical Research: : Used to probe biochemical pathways and mechanisms.

Industry:
  • Polymer Production: : Serves as a building block in synthesizing specialized polymers.

  • Agricultural Chemicals: : Basis for developing pest-resistant compounds.

Mechanism of Action

Molecular Targets and Pathways: The compound’s biological activity often hinges on its ability to interact with enzymes and cellular receptors, modulating signaling pathways. The thiazolidine ring and the dimethoxyphenyl group play key roles in binding to biological targets, influencing cell behavior and biochemical responses.

Comparison with Similar Compounds

Unique Features: Compared to other thiazolidine derivatives, the presence of the dimethoxyphenyl group and pentanoic acid imparts distinct chemical properties and reactivity.

Similar Compounds:
  • 4-Oxo-2-sulfanylidene-1,3-thiazolidines: : Variants with differing substituents.

  • Phenyl-substituted thiazolidines: : Compounds with phenyl groups in place of dimethoxyphenyl.

  • Carboxylic acid derivatives: : Similar thiazolidines with various acid groups.

These distinctions highlight the compound’s unique place in chemical and biological research, making it a valuable subject for further study.

Properties

IUPAC Name

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTBGGGXDKGXOC-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.